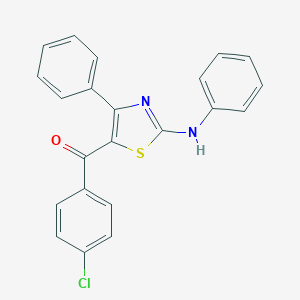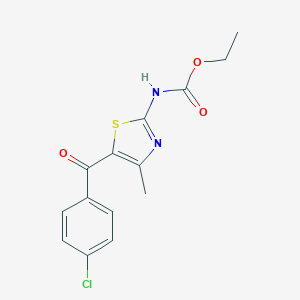
4-(2-Fluoroanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoroanilino)-4-oxobutanoic acid, also known as FOBA, is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. FOBA is a non-natural amino acid that can be incorporated into peptides and proteins, allowing for the modification of their properties and functions.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoroanilino)-4-oxobutanoic acid is not fully understood, but it is believed to be related to its unique chemical properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid contains a fluorine atom, which can interact with other molecules in unique ways. 4-(2-Fluoroanilino)-4-oxobutanoic acid has been shown to affect the stability and conformation of peptides and proteins, which can affect their function.
Biochemical and Physiological Effects:
4-(2-Fluoroanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the peptide or protein it is incorporated into. 4-(2-Fluoroanilino)-4-oxobutanoic acid can affect the stability, conformation, and function of peptides and proteins, leading to changes in their biochemical and physiological properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid has also been shown to affect the binding of peptides and proteins to other molecules, such as enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Fluoroanilino)-4-oxobutanoic acid has several advantages for lab experiments, including its ability to modify the properties of peptides and proteins, its high purity, and its stability. However, 4-(2-Fluoroanilino)-4-oxobutanoic acid also has some limitations, including its high cost and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in scientific research. One potential direction is the development of new methods for synthesizing 4-(2-Fluoroanilino)-4-oxobutanoic acid, which could reduce its cost and increase its availability. Another direction is the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in the development of new drugs and therapies, particularly for diseases that involve protein misfolding or dysfunction. Additionally, 4-(2-Fluoroanilino)-4-oxobutanoic acid could be used to study the structure and function of complex biological systems, such as protein-protein interactions and signaling pathways.
In conclusion, 4-(2-Fluoroanilino)-4-oxobutanoic acid is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid has been used in various applications, including protein engineering, drug discovery, and bioconjugation. While 4-(2-Fluoroanilino)-4-oxobutanoic acid has several advantages for lab experiments, it also has some limitations. There are several future directions for the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in scientific research, including the development of new synthesis methods and the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in the development of new drugs and therapies.
Métodos De Síntesis
4-(2-Fluoroanilino)-4-oxobutanoic acid can be synthesized through a multi-step process, starting with the synthesis of 2-fluoroaniline, which is then reacted with ethyl acetoacetate to form the intermediate product. This intermediate is then hydrolyzed to form 4-(2-Fluoroanilino)-4-oxobutanoic acid. The synthesis of 4-(2-Fluoroanilino)-4-oxobutanoic acid requires careful control of reaction conditions and purification techniques to ensure high yield and purity.
Aplicaciones Científicas De Investigación
4-(2-Fluoroanilino)-4-oxobutanoic acid has been used in various scientific research applications, including protein engineering, drug discovery, and bioconjugation. One of the main applications of 4-(2-Fluoroanilino)-4-oxobutanoic acid is its use in the synthesis of peptides and proteins with modified properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid can be incorporated into the peptide backbone, allowing for the modification of the peptide's structure and function.
Propiedades
Fórmula molecular |
C10H10FNO3 |
|---|---|
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
4-(2-fluoroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Clave InChI |
UWBFZPLATNJACG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)



methanone](/img/structure/B281933.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281942.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)